2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid
Overview
Description
2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid is a complex organic compound with the molecular formula C14H23NO4. This compound is characterized by its spirocyclic structure, which includes a spiro[3.3]heptane core. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, making this compound particularly useful in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Boc-Protected Amine: The tert-butoxycarbonyl group is introduced to protect the amine functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles under basic conditions.
Deprotection Reactions: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products
Substitution Reactions: The major products depend on the nucleophile used in the reaction.
Deprotection Reactions: The major product is the free amine.
Scientific Research Applications
2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical pathways and interactions .
Comparison with Similar Compounds
Similar Compounds
- 6-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid
- Methyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate
Uniqueness
2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the Boc-protected amine. This combination of features makes it particularly useful in synthetic organic chemistry and various research applications .
Properties
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-9-14(10(16)17)7-13(8-14)5-4-6-13/h4-9H2,1-3H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOVSENRSQQIBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC2(C1)CCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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